6-benzyl-2-[(4-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
6-benzyl-2-[(4-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with benzyl and fluorobenzyl groups attached. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 6-benzyl-2-[(4-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyridine and benzyl halides.
Cyclization: The key step in the synthesis is the cyclization of the starting materials to form the triazolopyrimidine core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity.
Chemical Reactions Analysis
6-benzyl-2-[(4-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-benzyl-2-[(4-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-benzyl-2-[(4-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
6-benzyl-2-[(4-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core but differ in the substituents attached to the ring.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a fused tetrazine ring and are known for their energetic properties.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18FN5O |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-benzyl-2-[(4-fluorophenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H18FN5O/c1-13-17(11-14-5-3-2-4-6-14)18(27)26-20(23-13)24-19(25-26)22-12-15-7-9-16(21)10-8-15/h2-10H,11-12H2,1H3,(H2,22,23,24,25) |
InChI Key |
GFWKPSBIZXYFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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